N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
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Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3OS3 and its molecular weight is 379.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent COX-2 from producing prostaglandins, thereby reducing inflammation.
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, which is responsible for the production of prostaglandins . This results in a decrease in prostaglandin levels, leading to a reduction in inflammation.
Pharmacokinetics
suggests it may have good bioavailability. Compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in a reduction of inflammation. This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Biochemical Analysis
Biochemical Properties
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine has been found to interact with several enzymes, proteins, and other biomolecules. In particular, it has been shown to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine on cells are primarily related to its anti-inflammatory properties. By inhibiting the aforementioned enzymes, this compound can reduce the production of inflammatory mediators, thereby influencing cell signaling pathways and gene expression related to inflammation . This can have a significant impact on cellular metabolism, particularly in cells involved in the immune response .
Molecular Mechanism
The molecular mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine involves its interaction with the enzymes COX-1, COX-2, and 5-LOX. By binding to these enzymes, the compound inhibits their activity, leading to a decrease in the production of inflammatory mediators . This can result in changes in gene expression and cellular signaling pathways, thereby influencing the overall inflammatory response .
Dosage Effects in Animal Models
The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine in animal models have been found to vary with dosage . At concentrations of 5, 10, and 20 mg/kg body weight, the compound was found to have significant anti-inflammatory and analgesic effects .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS3/c1-20-9-3-2-4-11-13(9)18-15(23-11)19-14-17-8(7-21-14)10-5-6-12(16)22-10/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZFXVDGYMHEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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